Electronic Modulation via Isopropenyloxy Substituent: pKa and Boiling Point Differentiation
The isopropenyloxy group in 2-[(1-Methylethenyl)oxy]pyridine introduces a unique electronic environment compared to saturated alkoxy analogs. This is reflected in predicted physicochemical properties. The predicted pKa (3.04 ± 0.12) indicates altered basicity relative to unsubstituted pyridine (pKa ~5.2) . The predicted boiling point (200.5 ± 13.0 °C) is higher than that of 2-methoxypyridine (142 °C) [1], consistent with increased molecular weight and altered intermolecular interactions .
| Evidence Dimension | Physicochemical Properties: Predicted pKa and Boiling Point |
|---|---|
| Target Compound Data | Predicted pKa: 3.04 ± 0.12; Predicted Boiling Point: 200.5 ± 13.0 °C |
| Comparator Or Baseline | 2-Methoxypyridine: pKa ~3.3; Boiling Point 142 °C; Unsubstituted Pyridine: pKa ~5.2 |
| Quantified Difference | Boiling point increase of ~58 °C vs. 2-methoxypyridine; pKa decrease of ~2.2 units vs. unsubstituted pyridine |
| Conditions | Calculated properties using standard prediction software (e.g., ACD/Labs) |
Why This Matters
Differences in pKa and boiling point directly impact purification protocols, reaction condition optimization, and solubility in different media, making the compound distinct from simpler analogs for specific synthetic applications.
- [1] PubChem. (n.d.). 2-Methoxypyridine. View Source
